Ceftizoxime is a third-generation cephalosporin antibiotic, [, , ] synthesized to combat bacterial infections. It is classified as a β-lactam antibiotic due to the presence of a β-lactam ring in its molecular structure. [, , ] Ceftizoxime is primarily intended for parenteral administration, meaning it is typically given intravenously or intramuscularly. [, , ] Its development was driven by the need for antibiotics with a broader spectrum of activity, particularly against gram-negative bacteria, and resistance to hydrolysis by bacterial β-lactamases. [, , ]
Further research is warranted to solidify Ceftizoxime's role in the management of specific infections, particularly in comparison with other third-generation cephalosporins and newer antibiotics. [, ] Additionally, investigating its role in combating emerging multidrug-resistant bacteria is crucial. [] Continued exploration of Ceftizoxime's pharmacokinetics and potential interactions with other drugs will contribute to optimizing its clinical use and minimizing potential adverse effects. [, ]
Ceftizoxime is a third-generation cephalosporin antibiotic, primarily used to treat a variety of bacterial infections. It is particularly effective against infections of the lower respiratory tract, urinary tract, skin, bones, and joints. Ceftizoxime exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a valuable therapeutic option in clinical settings.
Ceftizoxime was developed in the 1980s and has since been widely utilized in medical practice. It is synthesized from 7-amino-3-demethylation-3-cephalosporanic acid, which serves as a critical intermediate in its production.
Ceftizoxime belongs to the class of beta-lactam antibiotics, specifically under the cephalosporin category. This classification is based on its chemical structure, which includes a beta-lactam ring that is essential for its antibacterial activity.
The synthesis of ceftizoxime involves several key steps:
The molecular formula of ceftizoxime is CHNOS. Its structure features:
This structural configuration is crucial for its antibacterial activity, allowing it to bind effectively to penicillin-binding proteins in bacteria.
Ceftizoxime has a molecular weight of approximately 384.38 g/mol . The compound's structural characteristics enable it to resist hydrolysis by certain beta-lactamases produced by bacteria, contributing to its efficacy against resistant strains.
Ceftizoxime participates in various chemical reactions that are significant for its functionality as an antibiotic:
Ceftizoxime acts primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, disrupting the transpeptidation process necessary for cross-linking peptidoglycan layers. This action leads to cell lysis and death of the bacteria.
Relevant data indicate that ceftizoxime maintains potency over time when stored properly, although exposure to moisture should be minimized .
Ceftizoxime's primary applications are in clinical medicine as an antibiotic treatment for various infections:
Furthermore, recent studies have explored innovative formulations such as ceftizoxime-loaded nanocarriers for enhanced delivery systems, indicating ongoing research into expanding its therapeutic applications .
Ceftizoxime emerged during the pivotal expansion of third-generation cephalosporins in the late 1970s–1980s, a period focused on enhancing gram-negative coverage and β-lactamase stability. Developed as a semisynthetic analog of cephalosporin C, it was structurally optimized to resist hydrolysis by broad-spectrum β-lactamases, particularly those produced by Enterobacteriaceae [1] [3]. Unlike earlier generations, third-generation agents like ceftizoxime demonstrated reduced susceptibility to plasmid- and chromosomally-mediated β-lactamases, enabling efficacy against pathogens resistant to penicillin and first-/second-generation cephalosporins [6]. Its development aligned with the clinical need to treat hospital-acquired infections involving multidrug-resistant gram-negative bacilli, positioning it alongside contemporaries like cefotaxime and ceftriaxone [3] [8].
Ceftizoxime’s molecular structure (Chemical formula: C₁₃H₁₃N₅O₅S₂; IUPAC name: (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) features critical modifications that define its antibacterial profile [3] [8]:
Table 1: Key Structural Features of Ceftizoxime
Structural Element | Chemical Group | Functional Significance |
---|---|---|
C7 Acyl Side Chain | (2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetamido | Broad gram-negative coverage; β-lactamase stability |
C3 Position | Unsubstituted | Reduced metabolic inactivation; no disulfiram-like effects |
C2 Position | Carboxylic acid | Essential for binding to PBPs |
As a third-generation cephalosporin, ceftizoxime exhibits expanded activity against gram-negative bacilli compared to earlier generations, while retaining moderate efficacy against gram-positive cocci (excluding MRSA and enterococci). Its distinct therapeutic roles include [1] [6] [8]:
Table 2: Antimicrobial Spectrum of Ceftizoxime vs. Other Third-Gen Cephalosporins
Pathogen | Ceftizoxime | Ceftazidime | Cefotaxime |
---|---|---|---|
Staphylococcus aureus (MSSA) | +++ | ++ | +++ |
Streptococcus pneumoniae | +++ | ++ | +++ |
Escherichia coli | +++ | +++ | +++ |
Klebsiella pneumoniae | +++ | +++ | +++ |
Pseudomonas aeruginosa | – | +++ | – |
Bacteroides fragilis | ++ | ± | + |
Haemophilus influenzae | +++ | +++ | +++ |
Enterococcus spp. | – | – | – |
+++ = High activity; ++ = Moderate; + = Low; ± = Variable; – = Inactive
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7